

An In-depth Technical Guide to Propylparaben (C10H12O3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-methoxybenzoate*

Cat. No.: *B084342*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propylparaben, an isomer of the molecular formula C10H12O3. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its effects on biological signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

Propylparaben is a member of the paraben family, which are esters of p-hydroxybenzoic acid. [1] It is widely used as a preservative in the cosmetic, pharmaceutical, and food industries due to its antimicrobial properties.[1]

The IUPAC name for this compound is propyl 4-hydroxybenzoate.[2]

It is also known by a variety of synonyms, including:

- Propyl paraben[1]
- Propyl p-hydroxybenzoate[1]
- Propyl parahydroxybenzoate[3]
- 4-Hydroxybenzoic acid propyl ester[2]
- Nipasol[1]

- Nipazol[4]
- Propagin[1]
- Tegosept P[1]
- E216 (as a food additive)[3]

Quantitative Data

The following tables summarize the key quantitative physicochemical properties of propylparaben.

Table 1: General and Physical Properties of Propylparaben

Property	Value	Reference(s)
Molecular Formula	C10H12O3	[1][2]
Molar Mass	180.20 g/mol	[2][4]
Appearance	White crystalline powder	[2]
Melting Point	96 to 99 °C	[3]
Density	1.0630 g/cm ³	[3]
Odor	Odorless or faint aromatic odor	[2]

Table 2: Solubility of Propylparaben

Solvent	Solubility	Reference(s)
Water	Slightly soluble	[5]
Ethanol	Soluble	[5]
Acetone	Soluble	[5]
Ether	Soluble	[5]

Table 3: Spectroscopic Data for Propylparaben

Technique	Wavelength/Peak	Reference(s)
UV Absorbance Maxima	196 nm, 256 nm (in acidic mobile phase)	[6]

Experimental Protocols: Synthesis of Propylparaben

Propylparaben is commercially synthesized via the Fischer esterification of p-hydroxybenzoic acid with n-propanol.[\[7\]](#)[\[8\]](#) Below are detailed protocols for both a conventional and a microwave-assisted synthesis.

3.1. Conventional Synthesis via Acid Catalysis

This method involves the esterification of p-hydroxybenzoic acid with n-propanol using a strong acid catalyst, typically sulfuric acid, under reflux conditions.[\[7\]](#)

Materials:

- p-Hydroxybenzoic acid
- n-Propanol (in excess, e.g., 1:3 to 1:5 molar ratio to p-hydroxybenzoic acid)[\[7\]](#)
- Concentrated sulfuric acid (catalytic amount, e.g., 2-3% of the mass of p-hydroxybenzoic acid)[\[7\]](#)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of n-propanol.[7]
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7]
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
- After the reaction is complete, allow the mixture to cool to room temperature.[7]
- Remove the excess n-propanol under reduced pressure using a rotary evaporator.[7]
- Dissolve the residue in ethyl acetate.[7]
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propylparaben.[7]
- The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]

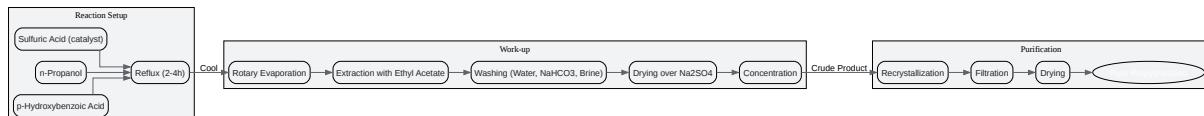
3.2. Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[7]

Materials:

- p-Hydroxybenzoic acid
- n-Propanol
- NKC-9 macroporous resin (catalyst)
- 10% Sodium carbonate solution

- Distilled water

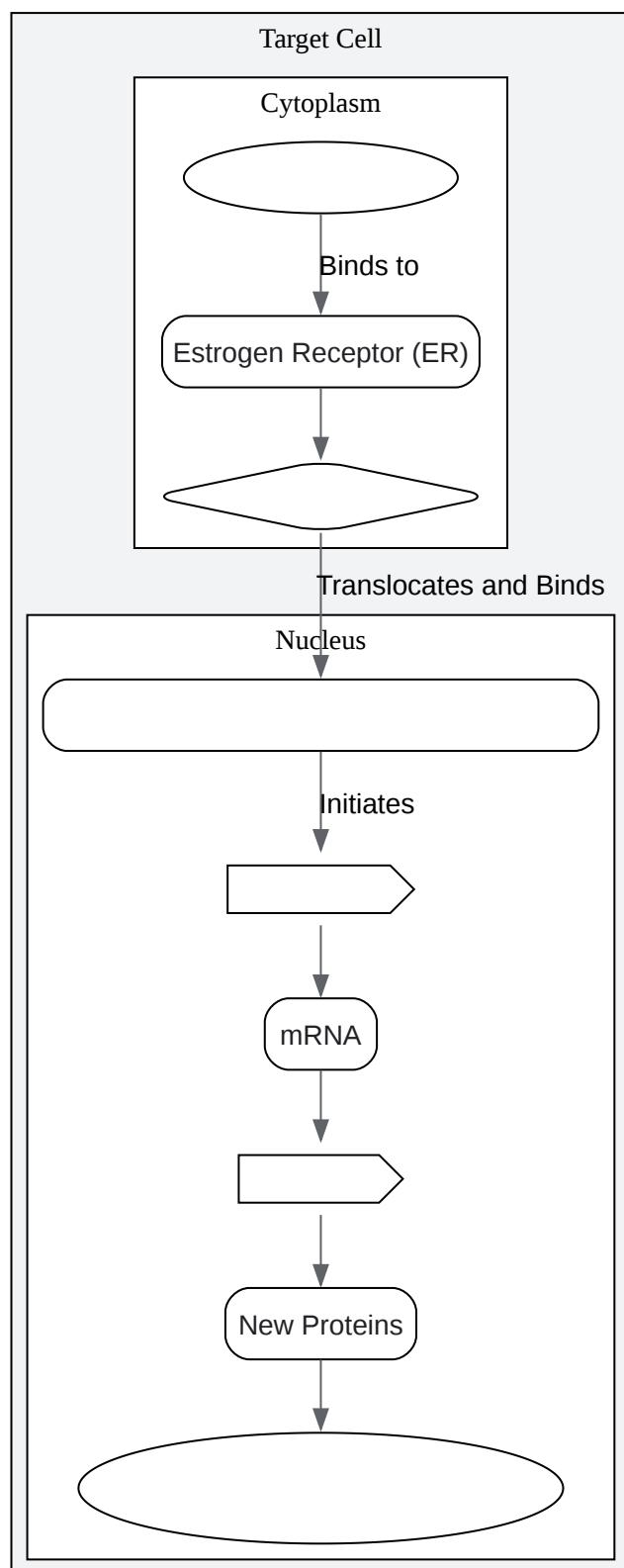

Procedure:

- In a three-necked flask, add p-hydroxybenzoic acid, n-propanol, and NKC-9 type macroporous resin and mix homogeneously.
- Place the flask in a microwave oven equipped with an electromagnetic stirrer and a water separator.
- Start stirring and microwave irradiation. The reaction is typically carried out at a microwave power of 200-400 W, a temperature of 95-100 °C, for a duration of 20-50 minutes.
- During the reaction, timely remove the water that separates in the water knockout drum.
- After the reaction is complete, pour the reaction liquid into a clean flask and remove the excess n-propanol by steam distillation.[\[7\]](#)
- Transfer the remaining residue to a beaker and cool to induce crystallization.[\[7\]](#)
- Wash the crude product with a 10% sodium carbonate solution until the pH of the washings is between 7.0 and 8.0.[\[7\]](#)
- Collect the crystals by suction filtration and wash the filter cake with distilled water.[\[7\]](#)
- Dry the purified white solid propylparaben. A yield of approximately 89% can be expected.[\[7\]](#)

Mandatory Visualizations

4.1. Experimental Workflow for Propylparaben Synthesis

The following diagram illustrates the general workflow for the conventional synthesis of propylparaben.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the conventional synthesis of propylparaben.

4.2. Signaling Pathway: Endocrine Disruption by Propylparaben

Propylparaben is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormone signaling pathways, primarily by acting as a xenoestrogen.^[9] It can bind to estrogen receptors (ERs) and influence downstream cellular processes.^{[10][11]} Studies have also shown that propylparaben can affect the mitogen-activated protein kinase (MAPK) signaling pathway.^[10] The following diagram illustrates a simplified model of propylparaben's interaction with the estrogen receptor pathway.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of propylparaben as an endocrine disruptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylparaben - Wikipedia [en.wikipedia.org]
- 4. Propyl paraben | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 5. benchchem.com [benchchem.com]
- 6. Propylparaben | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Propylparaben: A Comprehensive Overview for Chemical Professionals_Chemicalbook [chemicalbook.com]
- 9. myessentialwoman.com [myessentialwoman.com]
- 10. Discovery of the mechanism of n-propylparaben-promoting the proliferation of human breast adenocarcinoma cells by activating human estrogen receptors via metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Propylparaben (C10H12O3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084342#iupac-name-and-synonyms-for-c10h12o3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com